

Spectroscopic Analysis of 1,2-Dibromo-4-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromo-4-nitrobenzene

Cat. No.: B1583194

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Dibromo-4-nitrobenzene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for **1,2-Dibromo-4-nitrobenzene** is summarized below, providing key identifiers for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of experimentally verified public data for **1,2-Dibromo-4-nitrobenzene**, the following tables include predicted chemical shifts based on standard substituent effects on a benzene ring.

¹H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 8.3	d	~ 2.5
H-5	~ 8.0	dd	~ 8.5, 2.5
H-6	~ 7.8	d	~ 8.5

¹³C NMR (Carbon-13) NMR Data (Predicted)

Carbon Atom	Chemical Shift (δ , ppm)
C-1 (C-Br)	~ 125
C-2 (C-Br)	~ 120
C-3	~ 130
C-4 (C-NO ₂)	~ 148
C-5	~ 128
C-6	~ 135

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Dibromo-4-nitrobenzene** reveals the presence of its key functional groups. The data presented here is compiled from typical absorption ranges for aromatic nitro compounds and organobromides.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3100 - 3000	C-H stretch	Aromatic
~ 1600, 1475	C=C stretch	Aromatic ring
~ 1530	Asymmetric NO ₂ stretch	Nitro group
~ 1350	Symmetric NO ₂ stretch	Nitro group
~ 850	C-N stretch	Nitro group
~ 750	C-Br stretch	Bromo group
~ 880 - 820	C-H out-of-plane bend	1,2,4-trisubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry of **1,2-Dibromo-4-nitrobenzene** provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

m/z (mass-to-charge ratio)	Ion
281 (and isotopic peaks at 279, 283)	[M] ⁺ (Molecular Ion)
251	[M - NO] ⁺
235	[M - NO ₂] ⁺
156	[C ₆ H ₃ Br] ⁺
75	[C ₆ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **1,2-Dibromo-4-nitrobenzene**.

Methodology: Solution-State NMR

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1,2-Dibromo-4-nitrobenzene** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Acquire the ^1H NMR spectrum. A standard pulse program is typically sufficient.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.
 - Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **1,2-Dibromo-4-nitrobenzene**.

Methodology: KBr Pellet Method

- Sample Preparation:
 - Place a small amount (1-2 mg) of **1,2-Dibromo-4-nitrobenzene** in a clean agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **1,2-Dibromo-4-nitrobenzene**.

Methodology: Electron Ionization (EI) Mass Spectrometry

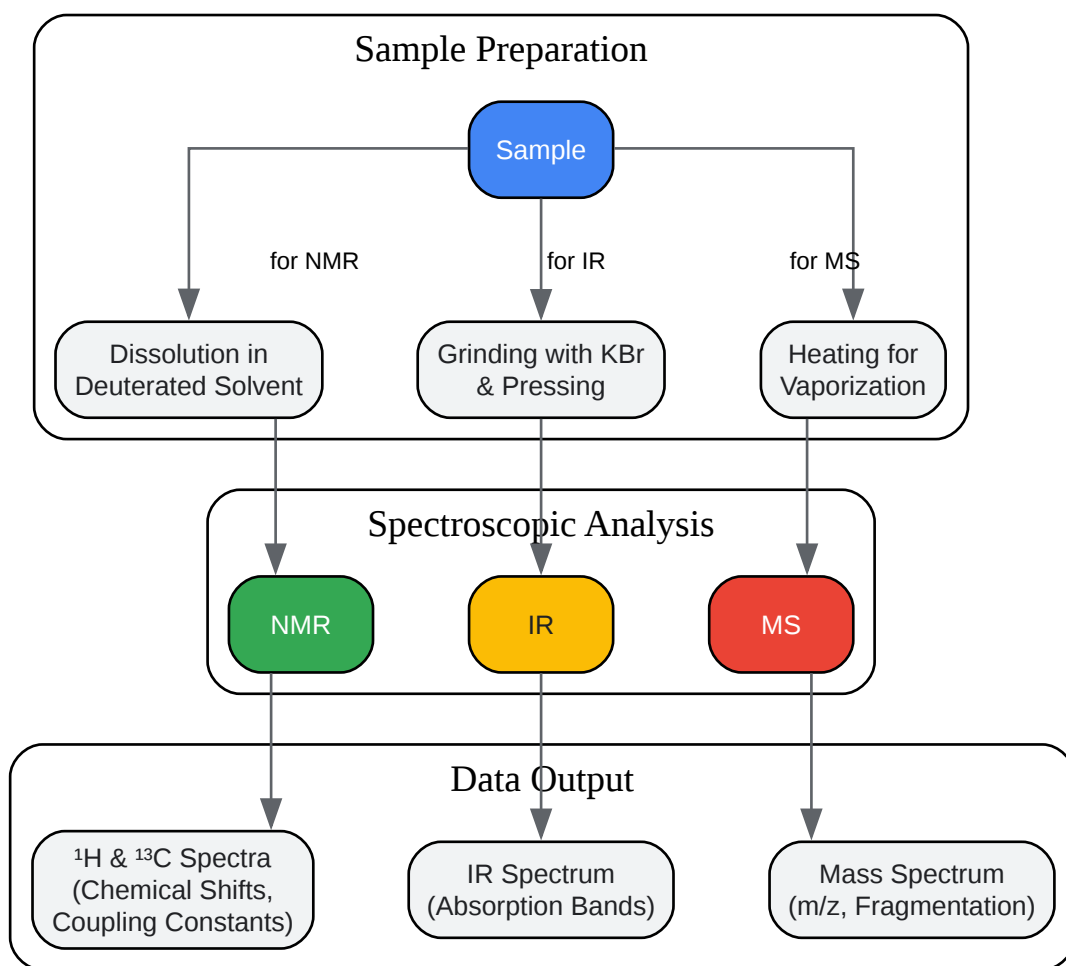
- Sample Introduction:
 - Introduce a small amount of the **1,2-Dibromo-4-nitrobenzene** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - For a solid sample on a direct insertion probe, the sample is heated to induce vaporization into the ion source.

- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
 - The resulting positively charged ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion at a specific m/z value.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The molecular ion peak confirms the molecular weight of the compound.
 - The fragmentation pattern provides information about the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,2-Dibromo-4-nitrobenzene**.

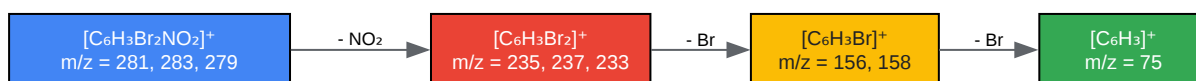


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Caption: General workflow for the spectroscopic analysis of **1,2-Dibromo-4-nitrobenzene**.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **1,2-Dibromo-4-nitrobenzene** under electron ionization.



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Caption: Proposed mass spectrometry fragmentation of **1,2-Dibromo-4-nitrobenzene**.

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